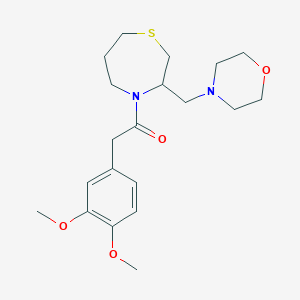![molecular formula C6H9NO2 B2592474 (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one CAS No. 2241130-65-2](/img/structure/B2592474.png)
(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R,6R)-6-Hydroxy-2-azabicyclo[320]heptan-3-one is a bicyclic compound that features a unique structure with a hydroxyl group and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-Hydroxy-2-azabicyclo[320]heptan-3-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and azabicyclo framework allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one: This compound features a similar bicyclic structure but with different functional groups.
Pyridine and Pyrrole: These aromatic heterocycles share some structural similarities but differ in their electronic properties and reactivity.
Uniqueness
(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azabicyclo framework. This combination of features makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
2241130-65-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-hydroxy-2-azabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H9NO2/c8-5-2-4-3(5)1-6(9)7-4/h3-5,8H,1-2H2,(H,7,9) |
InChI Key |
FVHDTRVHLLRSSN-UHFFFAOYSA-N |
SMILES |
C1C2C(C1O)CC(=O)N2 |
Canonical SMILES |
C1C2C(C1O)CC(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B2592391.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)
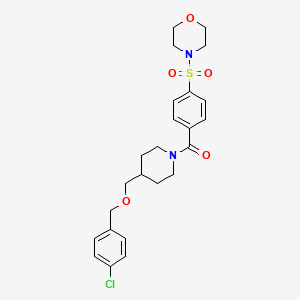

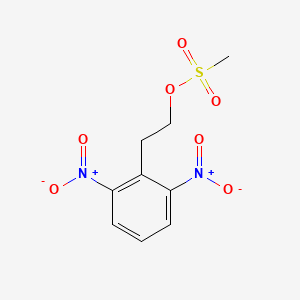
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)
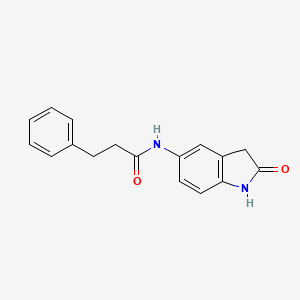
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2592402.png)
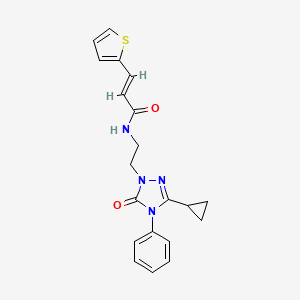
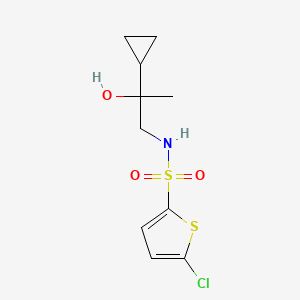
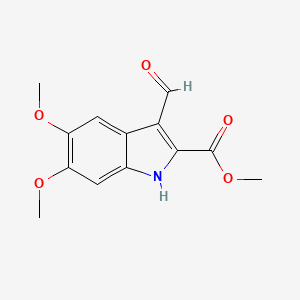
![2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2592411.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)
